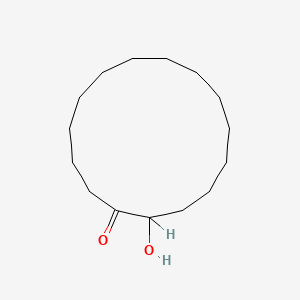

2-Hydroxycyclopentadecanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-hydroxycyclopentadecan-1-one |

InChI |

InChI=1S/C15H28O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(14)17/h14,16H,1-13H2 |

InChI Key |

UCPNHIPCCLLQGA-UHFFFAOYSA-N |

SMILES |

C1CCCCCCC(C(=O)CCCCCC1)O |

Canonical SMILES |

C1CCCCCCC(C(=O)CCCCCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Potential of 15-Membered Hydroxy Ketones: A Technical Guide to Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fifteen-membered macrocycles incorporating hydroxy and ketone functionalities represent a promising class of molecules in medicinal chemistry and materials science. Their unique combination of conformational flexibility and the capacity for specific intramolecular interactions governs their thermodynamic stability and, consequently, their biological activity and material properties. This in-depth technical guide provides a comprehensive exploration of the thermodynamic landscape of these macrocycles. We delve into the core principles dictating their stability, focusing on the interplay of enthalpic and entropic contributions, the pivotal role of intramolecular hydrogen bonding, and the influence of conformational preorganization. This guide offers field-proven insights into the experimental and computational methodologies employed to elucidate these properties, empowering researchers to rationally design and optimize 15-membered hydroxy ketones for their specific applications.

Introduction: The Significance of 15-Membered Macrocycles

Macrocycles, cyclic molecules containing large rings, occupy a unique chemical space that bridges small molecules and biologics.[1] Their constrained yet flexible architecture allows them to interact with high affinity and specificity with challenging biological targets, such as protein-protein interfaces.[1] Among these, 15-membered rings are of particular interest, found in the core structure of numerous natural products and synthetic compounds with significant therapeutic potential, including macrolide antibiotics. The incorporation of hydroxyl (-OH) and ketone (C=O) groups into this scaffold introduces key functionalities that can dramatically influence the molecule's properties. These polar groups can engage in hydrogen bonding, altering the molecule's conformation and its interaction with its environment.[2] Understanding the thermodynamic properties that govern the stability of these 15-membered hydroxy ketones is paramount for predicting their behavior, from their shelf-life and formulation to their mechanism of action at a molecular level.

The Thermodynamic Landscape: Enthalpy, Entropy, and Stability

The overall stability of a 15-membered hydroxy ketone is dictated by the delicate balance of enthalpic (ΔH) and entropic (ΔS) factors, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS). A more negative Gibbs free energy corresponds to a more stable molecule.

Enthalpic Contributions to Stability

Enthalpy in this context relates to the sum of the energies of the chemical bonds and the non-covalent interactions within the molecule. Key enthalpic factors for 15-membered hydroxy ketones include:

-

Ring Strain: 15-membered rings are generally considered to have low to moderate ring strain compared to smaller or medium-sized rings. However, the specific substitution pattern and the presence of sp2-hybridized centers (like the ketone group) can influence the ideal bond angles and introduce some degree of strain.

-

Intramolecular Hydrogen Bonding: A crucial stabilizing enthalpic contribution in hydroxy ketones is the formation of intramolecular hydrogen bonds between the hydroxyl proton and the lone pair of electrons on the ketone oxygen.[2][3] This interaction creates a more stable, lower-energy conformation. The strength of this bond depends on the distance and angle between the donor and acceptor groups, which is dictated by the macrocyclic conformation.

-

Van der Waals Interactions: Favorable intramolecular van der Waals forces between different parts of the macrocycle can also contribute to enthalpic stabilization.

Entropic Considerations

Entropy is a measure of the disorder or randomness of a system. For a single molecule, this primarily relates to its conformational freedom.

-

Conformational Rigidity: The formation of a macrocycle from a linear precursor is entropically unfavorable because it restricts the number of possible conformations.[1] However, this "preorganization" can be advantageous for biological activity, as it reduces the entropic penalty paid upon binding to a target.[1]

-

Influence of Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond further restricts the conformational flexibility of the macrocycle, leading to a decrease in entropy. While this is entropically unfavorable, the enthalpic benefit of the hydrogen bond often outweighs the entropic cost, leading to overall stabilization.

The interplay between these enthalpic and entropic factors determines the dominant conformations and the overall thermodynamic stability of the macrocycle.

Key Factors Influencing Stability

Conformational Analysis: The Shape of Stability

The thermodynamic properties of a 15-membered hydroxy ketone are intrinsically linked to its three-dimensional structure. The large ring size allows for a multitude of possible conformations, and identifying the low-energy (i.e., most stable) conformations is critical.

The presence of a ketone group introduces a region of planarity, while the hydroxyl group can act as a conformational anchor through hydrogen bonding. The relative positions of these groups on the ring will determine the feasibility and strength of intramolecular interactions. Computational methods, such as molecular dynamics simulations, are powerful tools for exploring the conformational landscape of these macrocycles.[4][5]

Caption: Interplay of factors governing the thermodynamic stability of 15-membered hydroxy ketones.

The Pivotal Role of Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (-OH) and an acceptor (C=O) within the same molecule allows for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize the molecule by several kcal/mol.[3] The existence and strength of this bond can be experimentally verified using spectroscopic techniques, particularly Infrared (IR) Spectroscopy.[3][6] In the IR spectrum, the O-H stretching frequency of a hydrogen-bonded hydroxyl group is typically broader and shifted to a lower wavenumber compared to a "free" hydroxyl group.

The stability conferred by intramolecular hydrogen bonding can have profound effects on the molecule's properties, including:

-

Increased Rigidity: Locking the molecule into a specific conformation.

-

Masking of Polar Groups: The hydrogen bond can shield the polar -OH and C=O groups from the solvent, increasing the molecule's lipophilicity and potentially its ability to cross cell membranes.[7]

-

Enhanced Chemical Stability: By occupying the reactive sites, intramolecular hydrogen bonding can protect the molecule from degradation pathways.

Experimental Determination of Thermodynamic Properties and Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic properties and stability of 15-membered hydroxy ketones.

Calorimetry: Direct Measurement of Heat Changes

Calorimetry is the gold standard for directly measuring the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data.[8][9]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is invaluable for determining the melting point, glass transition temperature, and enthalpy of fusion of a solid sample, which are all indicators of its thermal stability.[10] It can also be used to study degradation kinetics.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the 15-membered hydroxy ketone into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the melting or decomposition point.

-

Hold at the high temperature for a few minutes to ensure complete transition.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to study the behavior of the melt-quenched material.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The area under the peak is integrated to calculate the enthalpy change (ΔH).

-

-

Isothermal Titration Calorimetry (ITC): While often used for studying binding interactions, ITC can also be employed to measure the enthalpy of processes like dissolution or dilution, providing insights into the energetics of solvation.[11]

Spectroscopic Techniques: Probing Molecular Structure and Interactions

Spectroscopic methods provide detailed information about the structure and bonding within the molecule, which is directly related to its stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[12] For 15-membered hydroxy ketones, NMR can be used to:

-

Confirm the chemical structure.

-

Identify the presence of different conformers in solution.

-

Provide evidence for intramolecular hydrogen bonding through the chemical shift of the hydroxyl proton.

-

Use advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities of atoms, which helps in defining the overall conformation.[13]

-

-

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is particularly sensitive to the presence and strength of hydrogen bonds.[3] The position and shape of the O-H stretching band can definitively indicate whether the hydroxyl group is free or involved in an intramolecular hydrogen bond.[6]

Chromatographic Methods: Assessing Stability under Stress

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical stability of 15-membered hydroxy ketones under various conditions.[7]

Experimental Protocol: HPLC-Based Stability Assessment

-

Stock Solution Preparation: Prepare a stock solution of the 15-membered hydroxy ketone of known concentration in a suitable solvent (e.g., acetonitrile).

-

Forced Degradation Studies:

-

Acidic Conditions: Incubate the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C).

-

Basic Conditions: Incubate the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Conditions: Incubate the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at a controlled temperature.

-

Thermal Stress: Store the solid compound or a solution at an elevated temperature.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).

-

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration.

-

HPLC Analysis: Analyze the samples using a validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

-

Data Interpretation: Quantify the amount of the parent compound remaining at each time point. The appearance of new peaks indicates the formation of degradation products. This data can be used to determine the degradation kinetics and identify the pathways of decomposition.

Caption: An integrated workflow for the comprehensive thermodynamic and stability profiling of 15-membered hydroxy ketones.

Computational Chemistry: In Silico Insights into Stability

Computational methods are indispensable for understanding the thermodynamic properties of flexible molecules like 15-membered hydroxy ketones.[4][5][14]

-

Conformational Searching: Algorithms can systematically or stochastically explore the vast conformational space of the macrocycle to identify low-energy structures.[15]

-

Quantum Mechanics (QM): QM calculations can provide accurate energies for different conformers, allowing for the determination of their relative stabilities. These calculations can also be used to model the properties of intramolecular hydrogen bonds.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility.[4][5] By analyzing the simulation trajectory, one can identify the most populated (and therefore most stable) conformational states and the transitions between them.

Conclusion and Future Directions

The thermodynamic properties and stability of 15-membered hydroxy ketones are governed by a complex interplay of ring strain, conformational flexibility, and, most notably, intramolecular hydrogen bonding. A thorough understanding of these factors is critical for the successful application of these molecules in drug discovery and materials science. By employing a synergistic approach that combines experimental techniques like calorimetry, spectroscopy, and chromatography with powerful computational modeling, researchers can gain deep insights into the behavior of these macrocycles. This knowledge, in turn, enables the rational design of new molecules with optimized stability, solubility, and biological activity, ultimately unlocking the full therapeutic and technological potential of this important class of compounds.

References

-

Bighash, M., et al. (2021). Expanding the Family of Monosubstituted 15-Membered Pyridine-Based Macrocyclic Ligands for Mn(II) Complexation in the Context of MRI. Inorganic Chemistry. [Link]

-

Houston, D. R., et al. (2010). Thermodynamic and Structural Effects of Macrocyclic Constraints in Protein−Ligand Interactions. Journal of Medicinal Chemistry. [Link]

-

Hopf, H., & Wolff, C. (2003). Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. CHIMIA International Journal for Chemistry. [Link]

-

Caballero, A., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

-

Sturner, K. H., et al. (2018). Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. Journal of Chemical Information and Modeling. [Link]

-

Kajitani, T., et al. (2022). Rod-like liquid crystalline molecules with ring-fixed benzanilides. Liquid Crystals. [Link]

-

Ahangar, P., et al. (2023). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules. [Link]

-

Vanderbei, R. J. (2021). Stability of Ring Systems. Princeton University. [Link]

-

White, K. S., et al. (2021). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Journal of Medicinal Chemistry. [Link]

-

Foley, T. L., et al. (2015). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling. [Link]

-

Driggers, E. M., et al. (2008). Macrocycles in Drug Discovery—Learning from the Past for the Future. ACS Medicinal Chemistry Letters. [Link]

-

Frischmann, P. D., et al. (2008). Synthesis, Structure, and Computational Studies of Soluble Conjugated Multidentate Macrocycles. The Journal of Organic Chemistry. [Link]

-

Granström, E., & Kindahl, H. (1976). The stability of 13,14-dihydro-15 keto-PGE2. Prostaglandins. [Link]

-

Tichý, M. (1965). Hydrogen bonding. XIX. Intramolecular hydrogen bonding in aliphatic hydroxy ketones. Journal of the American Chemical Society. [Link]

-

White, K. S., et al. (2021). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. ResearchGate. [Link]

-

Agrafiotis, D. K., et al. (2007). Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. Journal of Chemical Information and Modeling. [Link]

-

Bryant, R. A., & Bundy, M. F. (2019). The NIST 20 MW Calorimetry Measurement System for Large-Fire Research. NIST Technical Note. [Link]

-

Hansen, P. E. (2012). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. [Link]

-

Li, C., et al. (2024). Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. Molecules. [Link]

-

Syrris. Calorimetry system: principles, types & applications. [Link]

-

Paquette, L. A., & Hofferberth, J. E. (2003). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [Link]

-

Horne, D. B. (2018). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Royal Society of Chemistry. [Link]

-

Roy, I., & Rychnovsky, S. D. (2011). β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Chemical Science. [Link]

-

Ilisz, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology. [Link]

-

Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. [Link]

-

Cresset. (2025). Webinar: Computational approaches to prioritize macrocyclic designs for synthesis. [Link]

-

Evans, D. A., et al. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry. [Link]

-

Moni, L., et al. (2019). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. [Link]

-

Kato, M., & Taniguchi, Y. (1992). Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones. Journal of the Chemical Society, Faraday Transactions. [Link]

-

Granström, E., & Kindahl, H. (1976). Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability. Prostaglandins. [Link]

-

da Silva, A. B. F., et al. (2018). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Frontana, C., & González, I. (2005). The role of intramolecular hydrogen bonding in the electrochemical behavior of hydroxy-quinones and in semiquinone stability. Journal of the Brazilian Chemical Society. [Link]

-

Sturner, K. H., et al. (2018). Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. PMC. [Link]

-

Wikipedia. Calorimetry. [Link]

-

Liu, Y., & Yeung, Y.-Y. (2017). Synthesis of Macrocyclic Ketones Through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement: Application to the Total Synthesis of (±)-Muscone. Organic Letters. [Link]

-

Maleki, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]

-

Larraufie, M.-H., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters. [Link]

-

LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. syrris.com [syrris.com]

- 9. Calorimetry - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Thermodynamic and Structural Effects of Macrocyclic Constraints in Protein−Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Solubility data of 2-hydroxycyclopentadecanone in polar vs non-polar solvents

An In-Depth Technical Guide to the Solubility of 2-Hydroxycyclopentadecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycyclopentadecanone is a macrocyclic ketone of significant interest due to its structural motifs, which are common in pharmaceuticals, fragrances, and other specialty chemicals. A thorough understanding of its solubility characteristics across a spectrum of solvents is fundamental for its synthesis, purification, formulation, and biological application. This guide provides a detailed examination of the principles governing the solubility of 2-hydroxycyclopentadecanone, contrasting its behavior in polar and non-polar solvent systems. We present a robust, field-proven experimental protocol for solubility determination, analyze the molecular-level interactions that dictate solubility, and provide an illustrative framework for predicting its behavior in various media.

Introduction: The Significance of 2-Hydroxycyclopentadecanone

2-Hydroxycyclopentadecanone (C₁₅H₂₈O₂) is a large, cyclic organic molecule featuring a 15-carbon aliphatic ring.[1] This substantial hydrocarbon structure is appended with two key functional groups: a ketone (C=O) and a hydroxyl (-OH) group on an adjacent carbon (an α-hydroxy ketone). This unique bifunctional nature—a large non-polar scaffold combined with polar functionalities—gives it distinct physical and chemical properties.

For professionals in drug development, understanding the solubility of such a molecule is paramount. Solubility directly impacts bioavailability, formulation strategies (e.g., choice of excipients and delivery vehicles), and the feasibility of purification techniques like crystallization. For synthetic chemists, solvent selection is critical for controlling reaction kinetics, optimizing yields, and ensuring product purity. This guide serves as a foundational resource for navigating these challenges by providing both theoretical grounding and practical methodologies.

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic, but a deeper understanding requires examining the specific forces at play.

-

Molecular Structure of 2-Hydroxycyclopentadecanone : The molecule's behavior is dualistic. The C₁₅H₂₈ ring is a large, flexible, and non-polar hydrocarbon backbone. This part of the molecule primarily interacts via weak London dispersion forces. In contrast, the ketone and hydroxyl groups are polar. The carbonyl group (C=O) has a significant dipole moment, allowing for dipole-dipole interactions. The hydroxyl group (-OH) is capable of acting as both a hydrogen bond donor and acceptor, the strongest of the common intermolecular forces.

-

Solvent Polarity : Solvents are broadly classified based on their polarity, which is often quantified by their dielectric constant.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents are characterized by low dielectric constants and interact primarily through London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess polar bonds and significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, accept hydrogen bonds.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds.

-

The solubility of 2-hydroxycyclopentadecanone is thus a competition: can the interactions between its polar groups and a polar solvent overcome the energy penalty of disrupting the solvent's own network (like the strong hydrogen bonding in water) while also accommodating the large non-polar ring?

Methodology: A Validated Protocol for Equilibrium Solubility Determination

To ensure reliable and reproducible data, a standardized experimental protocol is essential. The Isothermal Equilibrium Shake-Flask Method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation : Add an excess amount of solid 2-hydroxycyclopentadecanone to a series of vials, each containing a precisely measured volume of a chosen solvent. The presence of excess solid is crucial to ensure saturation is achieved and maintained.[3]

-

Equilibration : Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[4] The system should be shielded from light if the compound is photolabile.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for several hours to permit the excess solid to sediment. For colloidal suspensions, centrifugation is recommended to achieve clear separation.

-

Sampling : Carefully withdraw a precise aliquot of the clear, supernatant liquid using a pre-warmed syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially inflating the measured concentration.

-

Quantification : Accurately dilute the filtered saturate and analyze its concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated mass spectrometry method.[6]

-

Calculation : The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/100 mL, or mol/L.

This protocol is designed to be self-validating; taking samples at multiple time points (e.g., 24, 36, and 48 hours) and finding consistent concentration values confirms that equilibrium has been achieved.

Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

Results: Expected Solubility Trends

While comprehensive experimental data for 2-hydroxycyclopentadecanone is not widely published, we can construct an illustrative table based on chemical principles and data from analogous structures like muscone.[7][8] The following table presents the expected solubility behavior across a representative range of solvents.

Disclaimer: This table is for illustrative purposes to demonstrate expected chemical trends. Actual quantitative values must be determined experimentally.

| Solvent Class | Solvent Name | Dielectric Constant (Approx.) | Expected Solubility | Dominant Solute-Solvent Interactions |

| Non-Polar | n-Hexane | 1.9 | High | London Dispersion |

| Toluene | 2.4 | High | London Dispersion, π-stacking | |

| Carbon Tetrachloride | 2.2 | High | London Dispersion | |

| Polar Aprotic | Diethyl Ether | 4.3 | High / Miscible | London Dispersion, Dipole-Dipole |

| Tetrahydrofuran (THF) | 7.5 | High / Miscible | London Dispersion, Dipole-Dipole | |

| Acetone | 21 | Medium-High | London Dispersion, Dipole-Dipole | |

| Dimethyl Sulfoxide (DMSO) | 47 | Medium | London Dispersion, Dipole-Dipole | |

| Polar Protic | Ethanol | 24.3 | Miscible | H-Bonding, Dipole-Dipole, London Dispersion |

| Methanol | 32.6 | High / Miscible | H-Bonding, Dipole-Dipole, London Dispersion | |

| Water | 80.1 | Very Low / Immiscible | Unfavorable disruption of water H-bonds |

Discussion: A Molecular-Level Analysis

The expected solubility trends in the table above can be rationalized by examining the molecular interactions between 2-hydroxycyclopentadecanone and the solvent molecules.

-

In Non-Polar Solvents (e.g., Hexane): The large, non-polar C₁₅ ring of the solute interacts favorably with the non-polar solvent molecules via London dispersion forces. Since these are the only significant forces in both solute and solvent, the molecules mix readily, leading to high solubility. The small polar head of the solute is easily accommodated.

-

In Polar Aprotic Solvents (e.g., Acetone): These solvents offer a dipole moment to interact with the solute's ketone and hydroxyl groups. The solubility is generally good, but as the solvent's polarity increases (e.g., moving from THF to DMSO), the solvent molecules interact more strongly with each other. This can slightly decrease the solubility of the large, non-polar solute compared to less polar solvents.

-

In Polar Protic Solvents (e.g., Ethanol): Ethanol represents an ideal solvent for this type of molecule. Its ethyl group (CH₃CH₂-) is non-polar and interacts favorably with the C₁₅ ring via dispersion forces. Simultaneously, its hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, forming strong hydrogen bonds with both the ketone and hydroxyl groups of the solute. This dual nature allows it to effectively solvate both parts of the molecule, resulting in miscibility.

-

In Water (The Extreme Polar Protic Solvent): Water molecules are small and form an extensive, high-energy network of hydrogen bonds. While the polar head of 2-hydroxycyclopentadecanone can form hydrogen bonds with water, its very large non-polar ring cannot. Forcing this large hydrocarbon ring into the water structure would require breaking many strong water-water hydrogen bonds, which is energetically very unfavorable. This phenomenon, known as the hydrophobic effect, leads to extremely low water solubility.[9][10]

Caption: Intermolecular forces governing solubility of 2-hydroxycyclopentadecanone in different solvent types.

Conclusion and Practical Implications

The solubility of 2-hydroxycyclopentadecanone is a direct consequence of its amphiphilic character—a dominant non-polar macrocycle with a localized polar region. This structure dictates its high solubility in non-polar organic solvents and polar organic solvents that possess both non-polar and hydrogen-bonding characteristics, such as ethanol. Conversely, its large hydrophobic area leads to very poor aqueous solubility.

For researchers and developers, these findings have clear implications:

-

For Synthesis and Purification: Non-polar solvents like hexane or toluene are excellent candidates for reaction media and for purification via crystallization, assuming temperature gradients allow.

-

For Formulation: For aqueous-based formulations, strategies such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) will be necessary to overcome the molecule's inherent hydrophobicity. Formulations based on alcohols or oily vehicles are more straightforward.

-

For Analytical Chemistry: A mixed-mode solvent system, such as methanol/water or acetonitrile/water, will likely be required for reversed-phase HPLC to achieve good retention and peak shape.

Ultimately, a predictive understanding of solubility, grounded in the principles of intermolecular forces and confirmed by robust experimental methods, is an indispensable tool for the efficient and effective application of 2-hydroxycyclopentadecanone in scientific and industrial settings.

References

-

Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical and Engineering Data, 44(6), 1-3.

-

Boudhrioua, N., et al. (2009). Solubility of Flavonoids in Organic Solvents. Journal of Chemical and Engineering Data, 54(5), 1547-1551.

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved February 4, 2026, from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]

-

Herrmannsdörfer, D., et al. (2020). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. Propellants, Explosives, Pyrotechnics, 45(8), 1196-1205.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech.

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543400, 2-Hydroxycyclopentadecanone. Retrieved February 4, 2026, from [Link].

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved February 4, 2026, from [Link]

-

Solubility of Things. (n.d.). Muscone. Retrieved February 4, 2026, from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Muscone. Retrieved February 4, 2026, from [Link]

Sources

- 1. 2-Hydroxycyclopentadecanone | C15H28O2 | CID 543400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. Muscone - Wikipedia [en.wikipedia.org]

- 8. Muscone [drugfuture.com]

- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Discovery and Synthesis of Macrocyclic Ketones and their 2-Hydroxy Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocycles, cyclic molecules typically containing twelve or more atoms, occupy a unique and valuable region of chemical space, bridging the gap between small molecules and large biologics. Their history is rooted in the early 20th-century quest to understand the complex structures of natural fragrances, a journey that challenged fundamental theories of chemical stability. This guide provides an in-depth exploration of the history of macrocyclic ketones, from the seminal discoveries that defied conventional wisdom to the evolution of synthetic strategies designed to tame the inherent challenges of large-ring formation. We will detail the foundational work of pioneers like Leopold Ružička and the progression from low-yield thermal decompositions to elegant, high-yield cyclization reactions. Furthermore, this guide focuses specifically on the 2-hydroxy derivatives of macrocyclic ketones (α-hydroxy ketones or acyloins), a class of compounds intrinsically linked to the history of macrocycle synthesis. We will examine their discovery, detail robust synthetic protocols for their formation, and discuss their critical role as versatile intermediates in the development of complex, biologically active molecules. This document serves as a technical resource, blending historical context with practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Part I: The Dawn of Macrocyclic Chemistry: Discovery and Early Synthesis

Challenging Dogma: Ružička's Elucidation of Muscone and Civetone

The story of macrocyclic ketones begins with two prized substances from the natural world: musk and civet. For centuries, these materials, obtained from the scent glands of the musk deer (Moschus moschiferus) and the civet cat (Viverra civetta), were cornerstones of the fragrance industry. However, the chemical identities of their active principles remained a mystery.

In the 1920s, the Croatian-Swiss chemist Leopold Ružička embarked on a painstaking investigation into these compounds. At the time, the prevailing scientific consensus, heavily influenced by Adolf von Baeyer's "strain theory," held that rings containing more than eight carbon atoms would be hopelessly strained and too unstable to exist. Ružička's work would prove this dogma incorrect. Through meticulous chemical degradation and synthesis, he demonstrated that the key odorous molecules were, in fact, large-ring ketones: muscone , a 15-membered ring with a methyl substituent, and civetone , a 17-membered ring containing a double bond[1][2].

This groundbreaking discovery, which created a sensation in the field of organic chemistry, not only revealed a new class of chemical structures but also opened the door to their synthetic production, a necessity given the ethical and practical issues of harvesting them from animal sources[2][3][4]. For his pioneering work on these "polymethylenes" and higher terpenes, Ružička was awarded the Nobel Prize in Chemistry in 1939[1][2].

The Problem of the Large Ring: Intramolecular vs. Intermolecular Reactions

The primary challenge in synthesizing macrocycles is a thermodynamic and kinetic battle between the desired intramolecular cyclization and the undesired intermolecular polymerization. For a long, linear precursor molecule with reactive functional groups at each end, the two ends must find each other in solution to form a ring. It is often statistically more probable that one end of a molecule will encounter the reactive end of a different molecule, leading to the formation of linear dimers, trimers, and ultimately, polymers.

To favor the formation of the macrocycle, chemists developed the high-dilution principle . By conducting the reaction in a very large volume of solvent, the concentration of the linear precursor is kept extremely low. This reduces the probability of intermolecular collisions, thereby giving the two ends of a single molecule a greater opportunity to react with each other[5][6]. While effective, this technique is often impractical for large-scale industrial synthesis due to the massive solvent volumes required.

Foundational Synthetic Strategies

Ružička's first successful synthesis of a macrocyclic ketone in 1926 was a proof of concept that validated his structural elucidation. The method, now known as the Ruzicka large-ring synthesis, involves the thermal decomposition (pyrolysis) of the thorium or cerium salts of long-chain α,ω-dicarboxylic acids[7][8]. The high temperatures induce an intramolecular condensation and decarboxylation to yield the cyclic ketone. While historically significant, the harsh conditions and notoriously low yields (often in the 1-2% range) made this method synthetically impractical for widespread use[5][7].

A more versatile method that emerged was the Thorpe-Ziegler reaction. This approach utilizes an α,ω-dinitrile as the linear precursor. In the presence of a strong base (like sodium hydride or an alkali metal amide), one of the α-carbons is deprotonated to form a carbanion. This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion[9]. The resulting cyclic β-enaminonitrile intermediate is then subjected to acidic hydrolysis and decarboxylation to furnish the final macrocyclic ketone[9][10]. This method offered better yields than the Ruzicka synthesis and was a significant step forward in the reliable construction of large rings.

Part II: The Modern Era of Macrocycle Synthesis

While the foundational methods proved the existence and accessibility of macrocycles, modern organic chemistry has introduced a host of more efficient, reliable, and functional-group-tolerant reactions.

Ring-Closing Metathesis (RCM)

The development of well-defined ruthenium and molybdenum catalysts for olefin metathesis in the 1990s revolutionized macrocycle synthesis. RCM uses a linear precursor containing two terminal alkenes. The catalyst mediates the cleavage and re-formation of the double bonds, stitching the ends of the molecule together to form a cyclic alkene and releasing a small, volatile byproduct (typically ethylene gas). The reaction is often high-yielding, tolerant of numerous functional groups, and can be performed at concentrations much higher than those required by the classical high-dilution methods.

Ring Expansion Methodologies

An alternative to end-to-end cyclization is the synthesis of a smaller, more accessible ring followed by a series of reactions that insert atoms into the ring, progressively expanding its size. Numerous strategies exist, including the Dowd-Beckwith rearrangement and thermal 1,3-C shift rearrangements of 1-vinylcycloalkanols, which can provide repeatable two-carbon ring expansions[11][12][13]. More recent diversity-oriented synthesis approaches have utilized oxidative cleavage of a bridging double bond in a polycyclic precursor to generate highly functionalized macrocycles[5]. These methods are powerful for creating libraries of diverse macrocycles for screening in drug discovery[5][14].

Part III: 2-Hydroxy Macrocyclic Ketones (Macrocyclic Acyloins)

Discovery and Significance: The Acyloin Connection

The history of 2-hydroxy macrocyclic ketones is inextricably linked to a major breakthrough in macrocyclization: the Acyloin Condensation . Also known as an intramolecular reductive coupling of diesters, this reaction was developed independently by Prelog and Stoll as a highly efficient method to overcome the high-dilution problem[5]. The reaction employs molten sodium in an inert, high-boiling solvent (like xylene or toluene) to reductively couple the two ester groups of an α,ω-dicarboxylic acid ester.

The key insight into why this reaction works so well without high dilution is that it is believed to occur on the surface of the dispersed sodium metal[15]. The two ester ends of the long-chain precursor are thought to adsorb onto the metal surface in close proximity, effectively pre-organizing the molecule for intramolecular cyclization and preventing intermolecular polymerization[15].

Crucially, the direct product of this reaction is not the ketone itself, but the corresponding 2-hydroxy ketone, or acyloin [9][11][16]. These macrocyclic acyloins are stable, isolable compounds and serve as pivotal synthetic intermediates. They can be readily oxidized to the corresponding 1,2-diketone or, more commonly, reduced to remove the hydroxyl group, yielding the parent macrocyclic ketone[12]. This two-step sequence (Acyloin condensation followed by reduction) became the most reliable and high-yielding method for producing macrocyclic ketones like muscone for decades.

Synthetic Methodologies

This remains the most direct route to macrocyclic acyloins. A significant improvement to the original procedure is the Rühlmann modification, which involves carrying out the reaction in the presence of chlorotrimethylsilane (TMSCl)[4][16]. The TMSCl acts as a scavenger for the sodium alkoxide byproduct and traps the intermediate enediolate as a stable bis-silyl enol ether. This prevents competing side reactions like the Claisen condensation and dramatically improves yields. A subsequent acidic workup hydrolyzes the silyl ether to afford the final acyloin[9][16].

Experimental Protocol: Acyloin Condensation (Rühlmann Modification)

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a high-speed mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., dry nitrogen or argon).

-

Solvent and Reagent Preparation: To the flask, add dry, oxygen-free toluene (or xylene). Add finely cut sodium metal (4.2 eq.). Heat the solvent to reflux (approx. 110°C) and stir vigorously to create a fine dispersion of molten sodium ("sodium sand").

-

Reactant Addition: In the addition funnel, prepare a solution of the α,ω-diester (1.0 eq.) and chlorotrimethylsilane (2.2 eq.) in dry toluene.

-

Reaction Execution: Add the diester/TMSCl solution dropwise to the refluxing sodium dispersion over several hours. The causality of slow addition is to maintain a low instantaneous concentration of the diester, further favoring intramolecular cyclization even in this surface-mediated reaction. The reaction mixture will typically turn purple or blue, indicating the formation of the radical anion intermediate. Maintain reflux with vigorous stirring for 12-18 hours after the addition is complete.

-

Workup: Cool the reaction mixture to room temperature. Cautiously add methanol to quench any unreacted sodium. Follow with a slow addition of water and then concentrated HCl until the mixture is acidic (pH ~1). This hydrolysis step converts the trapped bis-silyl enol ether to the acyloin.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acyloin can then be purified by column chromatography or vacuum distillation.

An alternative strategy is to first synthesize the macrocyclic ketone and then introduce the hydroxyl group at the α-position. This is typically achieved by generating the corresponding enolate with a strong base, followed by reaction with an electrophilic oxygen source.

Experimental Protocol: α-Hydroxylation using a Davis Oxaziridine

-

Enolate Formation: Dissolve the macrocyclic ketone (1.0 eq.) in dry THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. Stir for 1 hour at -78°C to ensure complete enolate formation. The choice of a bulky, non-nucleophilic base is critical to prevent competitive addition to the ketone carbonyl.

-

Oxidation: Prepare a solution of a Davis oxaziridine reagent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq.), in dry THF. Add this solution dropwise to the enolate solution at -78°C.

-

Quenching and Workup: After stirring for 2-3 hours at -78°C, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude 2-hydroxy macrocyclic ketone by flash chromatography.

Applications in Drug Discovery and Synthesis

While some α-hydroxy ketone natural products exhibit biological activity, the primary value of macrocyclic acyloins in drug discovery lies in their role as versatile synthetic intermediates[7]. The adjacent hydroxyl and ketone functionalities provide a powerful synthetic handle for further diversification. This "functional handle" can be used to:

-

Introduce Stereocenters: The ketone can be reduced to a secondary alcohol, creating a 1,2-diol. The stereochemistry of this reduction can often be controlled, introducing specific stereocenters into the macrocyclic scaffold.

-

Build Complexity: The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters, azides), allowing for the attachment of side chains or other molecular fragments.

-

Serve as Precursors: As mentioned, they are the immediate precursors to both macrocyclic ketones (via reduction) and 1,2-diketones (via oxidation), providing access to multiple classes of compounds from a single intermediate.

This synthetic versatility allows researchers to generate libraries of complex and structurally diverse macrocycles from a common acyloin precursor, which can then be screened for biological activity against various therapeutic targets[1][3][16].

| Method | Precursor | Key Reagents | Product | Advantages | Disadvantages |

| Ruzicka Synthesis | α,ω-Dicarboxylic Acid | Thorium or Cerium Salts, Heat | Macrocyclic Ketone | Historically significant; first method for large rings. | Very low yields; harsh conditions; limited scope. |

| Thorpe-Ziegler | α,ω-Dinitrile | Strong Base (e.g., NaH), then H₃O⁺ | Macrocyclic Ketone | Better yields than Ruzicka; more general. | Requires dinitrile synthesis; use of strong base. |

| Acyloin Condensation | α,ω-Diester | Na metal, Toluene/Xylene, (TMSCl) | Macrocyclic Acyloin | High yields; no high dilution needed; direct access to 2-hydroxy ketones. | Requires anhydrous/anaerobic conditions; reactive metal. |

| α-Hydroxylation | Macrocyclic Ketone | Strong Base (e.g., LDA), Oxaziridine | Macrocyclic Acyloin | Good for late-stage functionalization; stereoselective variants exist. | Indirect route; requires pre-formed macrocycle. |

Part IV: Conclusion and Future Outlook

The journey of macrocyclic ketones from fragrant curiosities to key scaffolds in modern medicine is a testament to the power of synthetic innovation. The initial discoveries by Leopold Ružička shattered long-held beliefs about molecular structure and paved the way for a new field of chemistry. The subsequent development of synthetic methods, particularly the Acyloin Condensation, not only provided practical access to these large rings but also established 2-hydroxy macrocyclic ketones as a cornerstone of macrocycle synthesis.

Today, these acyloin derivatives continue to serve as indispensable platforms for the construction of molecularly complex and diverse libraries for drug discovery. As researchers tackle increasingly challenging biological targets, such as protein-protein interactions, the conformationally constrained yet flexible nature of the macrocyclic scaffold remains highly attractive[3][16]. The ability to readily synthesize and functionalize macrocyclic acyloins ensures that they will remain a vital tool in the ongoing quest for novel therapeutics.

Part V: References

-

Department of Chemistry, Michigan State University. Leopold Ruzicka. Available at: [Link]

-

University of Zurich. Leopold Ruzicka – Nobel Prize in Chemistry 1939. Available at: [Link]

-

Chemical Industry Digest. (2018). Leopold Ruzicka (1887–1976). Available at: [Link]

-

Organic Chemistry Portal. Acyloin Condensation. Available at: [Link]

-

Physics Wallah. Acyloin Condensation Reaction and Mechanism. Available at: [Link]

-

Wikipedia. Hydroxy ketone. Available at: [Link]

-

Williams, A. S. (1999). The Synthesis of Macrocyclic Musks. Synthesis, 1999(10), 1707–1723. Available at: [Link]

-

Bloomfield, J. J. (2011). The Acyloin Condensation. In Organic Reactions. John Wiley & Sons, Inc.

-

Haufe, G., & Rautenstrauch, V. (2003). Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. CHIMIA International Journal for Chemistry, 57(4), 196-199. Available at: [Link]

-

Sarlah, D., & Franke, J. (2012). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. PMC. Available at: [Link]

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available at: [Link]

-

Basava, V., & B.S. Publications. 1. Acyloin Condensation. Available at: [Link]

-

Padrón, J. M., Miranda, P. O., Padrón, J. I., & Martín, V. S. (2006). Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. Bioorganic & medicinal chemistry letters, 16(8), 2266–2269. Available at: [Link]

-

Herzon, S. B. (2018). Chemistry and Biology of Acyloin Natural Products. ResearchGate. Available at: [Link]

-

Wikipedia. Thorpe-Ziegler Reaction. Available at: [Link]

-

Wikipedia. Ketonic decarboxylation. Available at: [Link]

-

Organic Syntheses. Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis. Available at: [Link]

-

Taylor & Francis. Hydroxy ketones – Knowledge and References. Available at: [Link]

-

Merck Index. Ruzicka Large Ring Synthesis. Available at: [Link]

-

Wang, S., et al. (2014). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 19(12), 21078–21111. Available at: [Link]

-

Wu, T., Xiao, F., & Li, W. (2020). Macrolactins: biological activity and biosynthesis. Marine Life Science & Technology, 3(1), 62-68. Available at: [Link]

-

Ghavre, M., et al. (2016). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC advances, 6(52), 46243-46261. Available at: [Link]

-

Shi, C., et al. (2022). An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Molecules, 27(9), 2824. Available at: [Link]

-

Taylor, R. J. K., & Unsworth, W. P. (2015). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry, 13(38), 9839-9848. Available at: [Link]

-

Ye, Z., & Ghadiri, M. R. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications, 12(1), 405. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of acyloins (α-hydroxy carbonyl compounds). Available at: [Link]

-

ResearchGate. Biologically active naturally occuring macrocyclic ketones. Available at: [Link]

-

MDPI. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Available at: [Link]

-

PubMed Central. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. Available at: [Link]

-

NIH. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors. Available at: [Link]

-

ResearchGate. Ketone Bodies, Potential Therapeutic Uses. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyloin Condensation [organic-chemistry.org]

- 8. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxy ketone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Melting Point Analysis of 2-Hydroxycyclopentadecanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-hydroxycyclopentadecanone, with a detailed focus on the methodologies for determining its melting point. Given the absence of a readily available, experimentally determined melting point in scientific literature, this document emphasizes the theoretical considerations and practical approaches required for its accurate analysis. The protocols and discussions herein are designed to equip researchers with the necessary knowledge to characterize this and similar macrocyclic α-hydroxy ketones with a high degree of scientific rigor.

Introduction to 2-Hydroxycyclopentadecanone

2-Hydroxycyclopentadecanone is a macrocyclic compound featuring a fifteen-membered carbon ring functionalized with both a ketone and a hydroxyl group on adjacent carbons. Its molecular structure imparts specific physicochemical characteristics that are of interest in various fields, including perfumery and as a potential building block in the synthesis of more complex bioactive molecules.

A thorough understanding of the physical properties of 2-hydroxycyclopentadecanone is paramount for its application in research and development. The melting point, in particular, serves as a critical indicator of purity and can influence formulation strategies and reaction conditions.

Physicochemical Properties of 2-Hydroxycyclopentadecanone

The fundamental physicochemical properties of 2-hydroxycyclopentadecanone are summarized in the table below. These values are primarily derived from computational models and spectroscopic data, underscoring the need for experimental verification.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₂ | PubChem[1] |

| Molecular Weight | 240.38 g/mol | PubChem[1] |

| IUPAC Name | 2-hydroxycyclopentadecan-1-one | PubChem[1] |

| CAS Number | 4727-18-8 | PubChem[1] |

| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from similar macrocyclic ketones |

| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. | Inferred from cyclopentadecanone[2][3] |

Spectroscopic Data:

-

¹³C NMR, GC-MS, and IR spectra for 2-hydroxycyclopentadecanone are available in public databases such as the NIST WebBook, providing a basis for structural confirmation.[4]

Synthesis and Purification of 2-Hydroxycyclopentadecanone: A Proposed Methodology

Proposed Synthesis Pathway: Oxidation of Cyclopentadecanone

A common and effective method for the synthesis of α-hydroxy ketones is the oxidation of the corresponding ketone. This can be achieved through various reagents. A potential pathway for the synthesis of 2-hydroxycyclopentadecanone is outlined below.

Caption: Proposed synthesis of 2-hydroxycyclopentadecanone via a silyl enol ether intermediate.

Step-by-Step Experimental Protocol (Proposed)

-

Enolate Formation: Dissolve cyclopentadecanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C and slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the lithium enolate.

-

Silyl Enol Ether Formation: To the enolate solution, add a silylating agent like trimethylsilyl chloride (TMSCl) to trap the enolate as a silyl enol ether. Allow the reaction to warm to room temperature.

-

Oxidation: The crude silyl enol ether is then oxidized using an appropriate oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

-

Hydrolysis: The epoxide is then hydrolyzed under either acidic or basic conditions to yield the desired 2-hydroxycyclopentadecanone.

-

Purification: The crude product should be purified to remove any unreacted starting materials, byproducts, or residual reagents. A combination of the following techniques is recommended:

-

Liquid-Liquid Extraction: To separate the organic product from aqueous soluble impurities.

-

Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound.

-

Recrystallization: From a suitable solvent system to obtain a highly pure crystalline solid. The choice of solvent will need to be determined empirically.

-

Melting Point Analysis: A Cornerstone of Characterization

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an unknown compound like 2-hydroxycyclopentadecanone, its determination is a fundamental step in its characterization.

Factors Influencing the Melting Point

Several factors can influence the observed melting point of an organic compound:

-

Purity: Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.

-

Intermolecular Forces: The presence of the hydroxyl group in 2-hydroxycyclopentadecanone allows for hydrogen bonding, which is a strong intermolecular force. This is expected to result in a significantly higher melting point compared to its parent compound, cyclopentadecanone (melting point 63-65 °C).

-

Molecular Symmetry and Packing: The way molecules pack into a crystal lattice affects the strength of the intermolecular forces. More symmetrical molecules tend to pack more efficiently, leading to higher melting points.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of the melting point of an organic compound: the capillary method and Differential Scanning Calorimetry (DSC).

This is a classical and widely used technique that provides a visual determination of the melting range.

Protocol:

-

Sample Preparation: Ensure the sample of 2-hydroxycyclopentadecanone is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Caption: Workflow for capillary melting point determination.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and detailed analysis of the melting process.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 2-hydroxycyclopentadecanone into a DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. From this peak, the following can be determined:

-

Onset Temperature: The extrapolated onset of the melting peak, often taken as the melting point.

-

Peak Temperature: The temperature at the apex of the melting peak.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is the energy required to melt the sample.

-

Caption: Workflow for melting point analysis using Differential Scanning Calorimetry (DSC).

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and analyzing the physical properties of 2-hydroxycyclopentadecanone, with a particular focus on its melting point. Due to the lack of an experimentally determined melting point in the current body of scientific literature, this guide has emphasized the importance of robust synthesis, purification, and analytical methodologies.

The proposed synthesis and purification protocol provides a starting point for obtaining a high-purity sample of 2-hydroxycyclopentadecanone. The detailed procedures for capillary melting point determination and Differential Scanning Calorimetry will enable researchers to accurately characterize this compound.

Future work should focus on the experimental execution of the proposed synthesis and the subsequent determination of the melting point and other physical properties. This will provide valuable data for the scientific community and facilitate the use of 2-hydroxycyclopentadecanone in various research and development applications.

References

-

MDPI. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Macrocyclic Ketones Through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.

- Google Patents. (n.d.). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.

-

PubChem. (n.d.). 2-Hydroxycyclopentadecanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

-

TCU Digital Repository. (2023). SYNTHESIS AND CHARACTERIZATION OF A MACROCYCLE CONTAINING ASPARTIC ACID. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclopentadecanone, 2-hydroxy-. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

-

PMC. (2021). Validating potent anti-inflammatory and anti-rheumatoid properties of Drynaria quercifolia rhizome methanolic extract through in vitro, in vivo, in silico and GC-MS-based profiling. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Retrieved from [Link]

-

PMC. (2025). Macrocycles of Saxitoxin: Insights into the Structure of Zetekitoxin AB. Retrieved from [Link]

-

PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

YouTube. (2019). Alpha-Hydroxyl ketone preparation by five different methods using different synthons. Retrieved from [Link]

Sources

Conformational Analysis of Large Ring 2-Hydroxy Ketones: A Synergistic Approach to Unraveling Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Large ring (macrocyclic) 2-hydroxy ketones are a pivotal class of molecules, frequently encountered in complex natural products and forming the backbone of many modern therapeutics.[1][2] Their conformational flexibility is not a mere structural footnote; it is a critical determinant of their biological activity, membrane permeability, and overall pharmacological profile.[1][3] This guide provides a comprehensive framework for tackling the intricate challenge of their conformational analysis. We will move beyond a simple recitation of techniques to explain the causality behind methodological choices, presenting an integrated workflow that synergizes experimental spectroscopy and computational modeling to deliver a robust, validated understanding of these dynamic molecular systems.

The Macrocyclic Challenge: Why Conformation is King

Macrocycles (molecules with rings of 12 or more atoms) occupy a unique chemical space that allows them to engage with challenging biological targets, such as large, flat protein-protein interaction surfaces.[1] However, their inherent flexibility presents a significant hurdle. Unlike small, rigid molecules, large rings can exist as a dynamic equilibrium of multiple low-energy conformers in solution. The specific three-dimensional arrangement of atoms dictates which "face" of the molecule is presented for biological interaction, directly impacting efficacy and specificity.

The presence of a 2-hydroxy ketone moiety introduces a powerful conformational constraint: the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[4][5] This interaction can dramatically stabilize specific conformers, effectively pre-organizing a segment of the macrocycle. Understanding the strength and prevalence of this hydrogen bond is central to deciphering the overall conformational landscape.

The core challenges in analyzing these molecules are:

-

High Dimensionality: The large number of rotatable bonds leads to a vast conformational space that is impossible to explore exhaustively by intuition alone.[6]

-

Transannular Strain: Non-bonded interactions between atoms across the ring can introduce significant strain, ruling out many potential conformations.[7][8]

-

Dynamic Equilibrium: Molecules in solution are not static. They are constantly interconverting between different shapes, and the experimentally observed properties are an average over this entire ensemble.[9]

This guide outlines a self-validating system where computational exploration is disciplined by experimental data, ensuring that the resulting models are not just theoretically plausible but grounded in physical reality.

Foundational Techniques: An Integrated Toolkit

A robust conformational analysis relies on the integration of experimental techniques, which provide data on the molecule's actual behavior, and computational methods, which explore the universe of possibilities.

Experimental Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure and dynamics of molecules in solution, providing a time-averaged picture of the conformational ensemble.[10]

-

Expertise & Causality: We don't just collect a single spectrum; we use a suite of experiments to probe different aspects of the molecular structure. The choice of experiment is dictated by the information we seek. For through-space proximities, which define the molecule's fold, the Nuclear Overhauser Effect (NOE) is paramount.

-

Key Experiments for Conformational Analysis:

-

2D NOESY/ROESY: These are the primary experiments for identifying protons that are close to each other in space (typically < 5 Å), regardless of their through-bond connectivity.[11] For many macrocycles, which fall into a medium molecular weight range, the standard NOE signal can be weak or even zero. In these cases, ROESY is the superior experiment as the ROE is always positive.[12] The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the protons, providing powerful geometric constraints.

-

J-Coupling Analysis: Scalar (through-bond) coupling constants (J-values) provide information about dihedral angles, which define the rotation around chemical bonds.[11]

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the equilibrium between different conformers.[13] Changes in chemical shifts or coupling constants with temperature can indicate a shift in the conformational equilibrium and can be used to extract thermodynamic parameters.

-

-

Sample Preparation (Trustworthiness Pillar): Dissolve the 2-hydroxy ketone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that mimics a relevant environment. For small molecules where the NOE is critical, thoroughly degas the sample using the freeze-pump-thaw method to remove dissolved paramagnetic oxygen, which can quench the NOE signal.[12]

-

Experiment Acquisition:

-

Set up a standard 2D NOESY or ROESY pulse sequence.

-

Causality: The choice of mixing time is critical. This is the period during which magnetization is transferred between spatially close protons. A short mixing time (e.g., 100-200 ms) will only show correlations between very close protons, while a longer time (e.g., 300-500 ms) will reveal longer-range interactions but can also introduce artifacts from "spin diffusion" (magnetization hopping between protons).[11] Acquiring a series of spectra with different mixing times (a "build-up curve") provides the most reliable data.

-

-

Data Processing: Process the 2D data with appropriate window functions and perform Fourier transformation.

-

Analysis & Interpretation:

-

Integrate the cross-peaks at a short mixing time.

-

Calibrate the distances by using a known, fixed distance within the molecule (e.g., the distance between two geminal protons or protons on an aromatic ring).

-

Categorize the NOE/ROE restraints as strong (< 2.5 Å), medium (2.5 - 3.5 Å), and weak (3.5 - 5.0 Å). This semi-quantitative data will serve as the crucial input for computational modeling.

-

The Solid-State Benchmark: X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution 3D structure of the molecule in its crystalline state.[14]

-

Expertise & Causality: While often considered the "gold standard," it's crucial to understand that a crystal structure is a snapshot of a single, often lowest-energy, conformer packed into a highly ordered lattice.[15][16] This conformation may or may not be the most populated or biologically active one in solution. Its true value lies in providing a definitive, experimentally determined structure that can be used to validate the force fields and methods used in computational modeling. If a computational search fails to identify a low-energy conformer that matches the crystal structure, the search method itself is suspect.

Caption: High-level workflow for X-ray crystallography.

Navigating the Possibilities: Computational Modeling

Given the flexibility of large rings, computational methods are essential to explore the vast conformational landscape.[17] The goal is to generate a diverse set of low-energy structures that are consistent with the experimental data.

-

Expertise & Causality: A common pitfall is to simply perform a single energy minimization and assume the result is correct. For flexible molecules, this is almost always wrong. A thorough conformational search is required. The choice of algorithm is critical; methods designed for small, acyclic molecules often fail for constrained macrocycles because they cannot efficiently satisfy the ring closure constraint.[6]

Conformational Search Strategies

-

Distance Geometry & Low-Mode Methods: These approaches are often more effective for macrocycles than simple systematic searches, which suffer from combinatorial explosion.[18] Algorithms like Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD) have proven to be robust for these systems.[3]

-

Energy Calculations: Initial searches are typically performed with computationally inexpensive Molecular Mechanics (MM) force fields. The resulting unique conformers are then subjected to higher-level calculations, such as Density Functional Theory (DFT), to obtain more accurate relative energies.

-

Initial Structure Generation: Build a 2D or simple 3D model of the 2-hydroxy ketone.

-

Conformational Search:

-

Use a suitable algorithm (e.g., MCMM in MacroModel) to generate a large number of initial conformations.[3]

-

Causality: Set a sufficiently wide energy window (e.g., 15 kcal/mol or ~63 kJ/mol) to ensure that the search doesn't get trapped in a single low-energy well and that all potentially relevant conformers are sampled.[15]

-

-

Clustering and Redundancy Removal: Cluster the generated conformers based on root-mean-square deviation (RMSD) to identify unique structures.

-

Energy Minimization and Ranking:

-